N-Benzyl-1H-indole-3-ethylamine

Catalog No.
S661748
CAS No.
15741-79-4
M.F
C17H18N2
M. Wt
250.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzyl-1H-indole-3-ethylamine

CAS Number

15741-79-4

Product Name

N-Benzyl-1H-indole-3-ethylamine

IUPAC Name

N-benzyl-2-(1H-indol-3-yl)ethanamine

Molecular Formula

C17H18N2

Molecular Weight

250.34 g/mol

InChI

InChI=1S/C17H18N2/c1-2-6-14(7-3-1)12-18-11-10-15-13-19-17-9-5-4-8-16(15)17/h1-9,13,18-19H,10-12H2

InChI Key

PRRZWJAGZHENJJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNCCC2=CNC3=CC=CC=C32

solubility

37.2 [ug/mL]

Canonical SMILES

C1=CC=C(C=C1)CNCCC2=CNC3=CC=CC=C32

The exact mass of the compound N-Benzyl-1H-indole-3-ethylamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 37.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Benzyl-1H-indole-3-ethylamine (CAS: 15741-79-4), also known as N-benzyltryptamine, is a derivative of the core tryptamine structure. Its defining feature is the benzyl group substitution on the terminal amine. This modification serves two primary functions relevant to procurement decisions: it acts as a stable protecting group for the amine nitrogen, enabling specific synthetic transformations of the indole core that are incompatible with simpler tryptamines [1], and it significantly alters the compound's affinity and functional activity at serotonin receptors, particularly the 5-HT2 subtypes [2]. These dual roles make it a strategic choice for multi-step synthesis and medicinal chemistry programs targeting the serotonergic system.

Substituting N-Benzyl-1H-indole-3-ethylamine with its parent compound, tryptamine, or a more common analog like N,N-dimethyltryptamine (DMT) leads to critical failures in both synthesis and application. The unprotected N-H proton in tryptamine is incompatible with organometallic reagents used for regioselective functionalization (e.g., C2-lithiation), making N-benzyltryptamine a required precursor for specific synthetic routes [1]. Furthermore, the bulky N-benzyl group fundamentally alters the molecule's interaction with serotonin receptors compared to the smaller N-H or N-methyl groups. This results in a distinct receptor affinity and functional selectivity profile, particularly a notable increase in affinity for the 5-HT2A receptor compared to tryptamine and a functional bias towards 5-HT2C agonism across the N-benzyltryptamine class [REFS-2, 3]. Therefore, for applications requiring this specific pharmacological profile or for syntheses leveraging N-protection, simpler analogs are not viable substitutes.

Altered Serotonin 5-HT2 Receptor Affinity Profile vs. Unsubstituted Tryptamine

The N-benzyl group significantly modifies the compound's binding affinity at human serotonin 5-HT2 receptor subtypes compared to the parent tryptamine. In radioligand displacement assays, N-Benzyl-1H-indole-3-ethylamine demonstrates a binding affinity (Ki) of 245 nM for the 5-HT2A receptor, 100 nM for 5-HT2B, and 186 nM for 5-HT2C. Notably, its affinity for the 5-HT2A receptor is higher than that of tryptamine itself [1]. Broader studies of the N-benzyltryptamine class show that while binding selectivity between 5-HT2A and 5-HT2C may be modest, functional assays reveal a strong tendency towards 5-HT2C receptor agonism, with many analogs showing low efficacy at the 5-HT2A subtype [2].

Evidence DimensionReceptor Binding Affinity (Ki)
Target Compound DataKi = 245 nM (5-HT2A), 100 nM (5-HT2B), 186 nM (5-HT2C)
Comparator Or BaselineTryptamine (Parent Compound): Lower affinity at 5-HT2A receptor
Quantified DifferenceHigher affinity for 5-HT2A receptor vs. tryptamine; specific Ki values define its profile at 5-HT2 subtypes.
ConditionsIn vitro radioligand displacement assays against cloned human serotonin receptors.

This distinct pharmacological profile makes it a specific tool for developing ligands with a desired 5-HT2 subtype bias, an outcome not achievable with unsubstituted tryptamine.

Precursor Suitability: Enabling Regioselective Synthesis via N-H Protection

The N-benzyl group serves as a robust protecting group for the secondary amine, which is critical for enabling regioselective functionalization of the indole ring, particularly at the C2 position. Synthetic routes involving strong bases or organometallic reagents (e.g., directed ortho-lithiation) require protection of the acidic indole N-H proton to prevent undesired side reactions or decomposition [1]. Unlike tryptamine, where the N-H proton would be readily abstracted, the N-benzyl group in N-Benzyl-1H-indole-3-ethylamine is stable under these conditions, directing reactivity to other sites on the indole core. The benzyl group can be subsequently removed via methods like catalytic hydrogenolysis [2].

Evidence DimensionCompatibility with C2-Lithiation Chemistry
Target Compound DataCompatible: N-benzyl group protects the amine, allowing for C2-lithiation and subsequent electrophilic trapping.
Comparator Or BaselineTryptamine: Incompatible. The unprotected N-H proton (pKa ≈ 17) is more acidic than the C2-H, leading to deprotonation at nitrogen instead of carbon.
Quantified DifferenceQualitative difference in reaction outcome: enables C2 functionalization vs. prevents it.
ConditionsStandard conditions for directed lithiation of N-protected indoles (e.g., n-BuLi or t-BuLi in THF at low temperature).

For any project requiring the synthesis of C2-substituted tryptamine derivatives, this compound is not just an option but a necessary starting material, whereas tryptamine is unsuitable.

Key Precursor for C2-Substituted Tryptamine Analogs

This compound is the designated starting material for synthetic campaigns aimed at producing tryptamine derivatives with functionality at the C2 position of the indole ring. The N-benzyl group provides essential protection to allow for regioselective metalation and subsequent reaction with electrophiles, a route that is blocked when using unprotected tryptamine [1].

Scaffold for Development of Functionally Selective 5-HT2C Receptor Ligands

Given the evidence that the N-benzyl structural motif promotes agonist activity at the 5-HT2C receptor while often having low efficacy at the 5-HT2A subtype, this compound serves as an ideal scaffold for medicinal chemistry programs. Researchers can use it to develop new chemical entities targeting conditions where 5-HT2C activation is desired, such as weight loss or certain psychiatric disorders [2].

Investigating Structure-Activity Relationships in Serotonergic Ligands

The well-defined receptor binding profile of N-Benzyl-1H-indole-3-ethylamine provides a crucial data point for structure-activity relationship (SAR) studies. It allows researchers to directly quantify the effect of a bulky, aromatic N-substituent on receptor affinity and selectivity in direct comparison to the unsubstituted tryptamine core, guiding the rational design of future analogs [REFS-1, 2].

XLogP3

3.6

Other CAS

15741-79-4

Wikipedia

N-Benzyl-1H-indole-3-ethylamine

Dates

Last modified: 08-15-2023

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